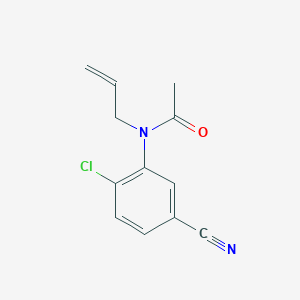

N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide

Description

N-Allyl-N-(2-chloro-5-cyanophenyl)acetamide is a synthetic acetamide derivative characterized by a unique substitution pattern: an allyl group attached to the acetamide nitrogen and a 2-chloro-5-cyanophenyl aromatic ring. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in related acetamide derivatives .

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

N-(2-chloro-5-cyanophenyl)-N-prop-2-enylacetamide |

InChI |

InChI=1S/C12H11ClN2O/c1-3-6-15(9(2)16)12-7-10(8-14)4-5-11(12)13/h3-5,7H,1,6H2,2H3 |

InChI Key |

TWJIDJOXVLIPBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC=C)C1=C(C=CC(=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Allylation of 2-Chloro-5-cyanophenylamine

| Parameter | Details |

|---|---|

| Reactants | 2-Chloro-5-cyanophenylamine, allyl bromide |

| Solvent | Ethanol or methanol |

| Catalyst/Base | Potassium carbonate |

| Temperature | Room temperature to 40°C |

| Reaction Type | Nucleophilic substitution |

The reaction involves the attack of the amine group on the electrophilic carbon in allyl bromide, displacing bromide ions and forming an allylamine intermediate.

Step 2: Acetylation of Allylamine

| Parameter | Details |

|---|---|

| Reactants | Allylamine intermediate, acetic anhydride |

| Solvent | Dichloromethane |

| Catalyst/Base | Pyridine (optional) |

| Temperature | Room temperature to 60°C |

| Reaction Type | Acetylation |

Acetylation introduces the acetamide functional group, completing the synthesis of this compound.

Predicted Properties Relevant to Synthesis

The predicted boiling point is $$385.1 \pm 42.0^\circ C$$, and its density is approximately $$1.22 \pm 0.1 \, \text{g/cm}^3$$. These properties suggest that it is relatively stable under standard laboratory conditions.

Data Table: Summary of Key Parameters

| Step | Reactants | Solvent | Catalyst/Base | Temperature | Reaction Type |

|---|---|---|---|---|---|

| Allylation | 2-Chloro-5-cyanophenylamine, Allyl Bromide | Ethanol | Potassium carbonate | Room temp–40°C | Nucleophilic substitution |

| Acetylation | Allylamine intermediate, Acetic Anhydride | Dichloromethane | Pyridine (optional) | Room temp–60°C | Acetylation |

Notes on Optimization

- Purity : The compound can be purified using recrystallization techniques or column chromatography.

- Yield Improvement : Using excess allyl bromide and optimizing temperature can improve yields during allylation.

- Safety Considerations : Proper ventilation and protective equipment are necessary due to potential irritants like acetic anhydride and allyl bromide.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: It serves as an excellent intermediate for coupling reactions with amines, alcohols, and thiols, forming new scaffolds for biological studies.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, with reaction conditions involving organic solvents and bases like potassium carbonate.

Coupling Reactions: Reagents such as palladium catalysts and ligands are often used under inert atmosphere conditions to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions include substituted acetamides and various coupled products that serve as intermediates for further chemical transformations .

Scientific Research Applications

Antimicrobial Activity

N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide has demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest substantial effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 66 | 97 |

| Compound B | Escherichia coli | 80 | 85 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro tests have shown promising results against several cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is believed to involve apoptosis induction in cancer cells through the modulation of specific cellular pathways .

Case Study: Cytotoxicity Testing

A synthesized derivative was tested against breast cancer cell lines (AMJ13), revealing significant cytotoxic effects, particularly at concentrations of 40 and 60 µg/ml after 72 hours of exposure . This highlights the compound's potential for further development into therapeutic agents.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves straightforward organic reactions, making it accessible for further modifications. The compound's mechanism of action is primarily linked to its ability to interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can enhance its biological activity, selectivity, and pharmacokinetic properties. For instance, introducing electron-withdrawing groups can significantly increase antimicrobial potency .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of Cl group | Increased antibacterial activity |

| Alteration in side chains | Enhanced anticancer properties |

Mechanism of Action

The mechanism of action of N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide involves its ability to participate in various chemical reactions, forming new compounds that can interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the products formed from its reactions .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of N-Allyl-N-(2-chloro-5-cyanophenyl)acetamide with analogous compounds:

Key Observations:

- Allyl Group : The allyl moiety, present in both the target compound and 8a , may influence metabolic stability. Allyl groups are prone to oxidation, which could affect bioavailability.

- Comparison with Azo Derivatives : Unlike the azo-containing analog in , the target compound lacks a diazenyl group, suggesting divergent applications (e.g., antimicrobial vs. photochemical) .

Biological Activity

N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.

This compound has a molecular formula of C12H12ClN2O and a molecular weight of approximately 234.68 g/mol. Its structure features a chloro group and a cyano group on a phenyl ring, contributing to its unique chemical properties and reactivity.

Preliminary studies indicate that this compound may interact with specific molecular targets, potentially modulating enzyme or receptor activities. Understanding these interactions is crucial for elucidating its biological effects. Although detailed mechanisms remain to be fully characterized, initial findings suggest it may affect pathways involved in cell signaling and metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis involving various substituted phenyl-2-chloroacetamides demonstrated that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Efficacy of this compound and Analogues

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |

| N-(3-bromophenyl)-2-chloroacetamide | High | Low | High |

The compound showed moderate efficacy against Staphylococcus aureus and Candida albicans, while its effectiveness against Escherichia coli was notably lower. The presence of halogen substituents on the phenyl ring appears to enhance lipophilicity, facilitating membrane penetration and biological activity .

Anticancer Potential

In addition to antimicrobial properties, there is emerging interest in the anticancer potential of this compound. Studies involving various cancer cell lines have indicated that similar compounds can induce apoptosis and inhibit proliferation in cancerous cells. For example, analogues with similar structural motifs have been shown to inhibit cancer cell growth through modulation of apoptotic pathways.

Table 2: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-231 (Breast Cancer) | 22.0 | Induction of apoptosis |

| Study B | A549 (Lung Cancer) | 16.8 | Inhibition of cell proliferation |

| Study C | HeLa (Cervical Cancer) | 30.5 | Cell cycle arrest |

Case Studies

- Case Study 1 : A study evaluated the effects of this compound on A549 lung adenocarcinoma cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

- Case Study 2 : In another investigation, the compound was tested against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). It demonstrated significant antibacterial activity, supporting its development as a therapeutic agent against resistant bacterial infections .

Q & A

Q. What are the recommended methodologies for synthesizing N-Allyl-N-(2-chloro-5-cyanophenyl)acetamide and verifying its purity?

Answer: The synthesis typically involves allylation of a pre-functionalized aromatic amine. Key steps include:

- Substrate Preparation : Start with 2-chloro-5-cyanoaniline. React with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) to form the acetamide intermediate.

- Allylation : Use allyl bromide and a base (e.g., K₂CO₃) in acetone under reflux to introduce the allyl group.

- Purification : Employ silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. Purity Verification :

- NMR Spectroscopy : Analyze and NMR spectra to confirm structure and detect rotameric forms (common in allyl-substituted acetamides) .

- GC-MS : Confirm molecular weight and detect impurities using a DB-5 capillary column and electron ionization .

Q. How can researchers characterize the functional groups and electronic properties of this compound?

Answer: Spectroscopic Methods :

- FTIR : Identify C=O (amide I band, ~1650 cm⁻¹), C≡N (~2240 cm⁻¹), and C-Cl (~750 cm⁻¹) stretches .

- NMR : Use - HSQC to correlate allyl protons (δ 5.2–5.8 ppm) with carbons and confirm cyanophenyl substitution .

Q. Computational Analysis :

- HOMO-LUMO : Perform DFT calculations (e.g., B3LYP/6-311++G**) to predict reactivity. The cyano group lowers LUMO energy, enhancing electrophilic character .

- MESP Mapping : Visualize electron-rich regions (allyl group) and electron-deficient areas (chloro-cyanophenyl) to guide derivatization .

Advanced Research Questions

Q. What experimental strategies resolve rotational isomerism observed in NMR spectra of this compound?

Answer: Rotational isomers arise from restricted rotation around the N–CO bond. Mitigation strategies include:

- Variable Temperature NMR : Cool samples to –40°C in CDCl₃ to slow rotation and separate rotamer peaks .

- Solvent Screening : Use low-polarity solvents (e.g., CCl₃-d₃) to reduce conformational exchange .

- Dynamic NMR Analysis : Fit line shapes to determine rotational energy barriers (typically 50–70 kJ/mol for acetamides) .

Q. How can computational chemistry guide the understanding of reactivity and stability of this compound?

Answer:

- DFT Studies : Optimize geometry and calculate Fukui indices to predict nucleophilic/electrophilic sites. The cyano group directs electrophilic attacks to the para position .

- Solvent Effects : Use COSMO-RS models to simulate solubility trends. Acetone and DMF are optimal for synthesis due to high polarity matching .

- Degradation Pathways : Model hydrolysis mechanisms (e.g., acid/base-catalyzed cleavage of the amide bond) to assess stability .

Q. What challenges arise in crystallographic analysis of this compound, and how can software address them?

Answer: Challenges :

Q. Methodology :

Q. Example Refinement Table :

| Parameter | Value |

|---|---|

| Space Group | P |

| R-factor | <5% |

| Twin Fraction | 0.32 |

| Disorder Refinement | PART 0.65 |

Q. How can researchers develop synthetic protocols for this compound when literature is limited?

Answer: Strategies :

- Retrosynthetic Analysis : Deconstruct into 2-chloro-5-cyanoaniline and allyl acetate. Prioritize Buchwald-Hartwig coupling if direct methods fail .

- High-Throughput Screening : Test Pd-catalyzed allylation under varying ligands (XPhos, SPhos) and solvents (toluene, dioxane) .

- Analogous Systems : Adapt conditions from structurally similar compounds (e.g., N-Allyl-N-(2-chlorobenzyl)acetamide) .

Q. Validation :

- LC-MS/MS : Monitor reaction progress and byproduct formation in real time .

- X-ray Crystallography : Confirm regioselectivity and rule out isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.